3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazole derivatives. These compounds are notable for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific structural features of this compound contribute to its potential efficacy in various scientific applications.
The synthesis and characterization of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been documented in several studies. The compound is synthesized through a series of chemical reactions involving triazole and thiadiazole moieties. Research articles detail methods for its synthesis and analysis, including studies on its biological activities and molecular structure .
This compound falls under the category of heterocyclic compounds, specifically those containing both triazole and thiadiazole rings. It can be classified as a substituted triazolo-thiadiazole derivative due to the presence of phenyl and fluorophenyl substituents at specific positions on the triazole ring.
The synthesis of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves several key steps:
The yield of the synthesis can vary based on reaction conditions such as temperature and concentration. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused ring system comprising a triazole ring connected to a thiadiazole ring. The presence of fluorine in the phenyl group enhances its biological activity due to electronic effects.
The compound exhibits various chemical reactivity patterns typical of triazoles and thiadiazoles:
The reactivity is influenced by substituents on the aromatic rings; for instance, the presence of electron-withdrawing groups like fluorine can enhance electrophilicity in reactions involving electrophiles .
The mechanism by which 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects involves interaction with specific biological targets:
Studies indicate that derivatives of triazolo-thiadiazoles exhibit significant cytotoxicity against various cancer cell lines with IC50 values often below 10 µM .
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in:
The synthesis of 3-(2-fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole hinges on sequential cyclocondensation reactions to assemble its heterobicyclic core. A validated route begins with the preparation of 4-amino-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione through nucleophilic substitution between 2-fluorobenzoic acid hydrazide and carbon disulfide under alkaline reflux, followed by hydrazine closure. Subsequent cyclization with substituted benzoic acids forms the triazolothiadiazole scaffold [1] [3].
Table 1: Key Intermediate Characterization in Synthesis
Intermediate | Formula | Spectral Data (NMR δ ppm) | Yield (%) |
---|---|---|---|
4-amino-5-(2-fluorophenyl)-1,2,4-triazole-3-thione | C₈H₇FN₄S | ¹H (DMSO-d6): 7.25–7.89 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂) | 85 |
3-(2-fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | C₁₅H₉FN₄S | ¹³C (101 MHz, DMSO): 163.2 (C-F), 155.8 (C=N), 131.5–116.7 (Ar-C) | 76 |
Phosphorus oxychloride (POCl₃) serves as a critical cyclodehydrating agent during the final ring closure. It facilitates the condensation between the triazole-thione and benzoic acid derivatives via nucleophilic acyl substitution. Optimized use requires stoichiometric POCl₃ (1.2 eq) at 80°C for 6 hours, achieving >75% conversion efficiency. This eliminates competing hydrolysis side products observed with alternative agents like polyphosphoric acid [4] [7].
Reflux duration and solvent polarity significantly impact cyclocondensation efficiency. Comparative studies show ethanol (ε = 24.3) at 80°C for 8 hours maximizes yield (89%) while minimizing desulfurization byproducts. Prolonged heating (>10 hours) promotes degradation, reducing yields to ≤65% [3] [5].
Table 2: Solvent Optimization for Core Cyclization
Solvent | Boiling Point (°C) | Reaction Duration (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Ethanol | 78 | 8 | 89 | 3 |
Toluene | 111 | 8 | 72 | 12 |
Acetonitrile | 82 | 8 | 68 | 9 |
DMF | 153 | 8 | 81 | 15 |
Ortho-fluorophenyl incorporation at position 6 of the thiadiazole ring employs electrophilic halogenation. Directed ortho-metalation (DoM) using n-BuLi at −78°C enables regioselective fluorination, achieving >95% isomeric purity. Alternatively, Suzuki-Miyaura cross-coupling with 2-fluorophenylboronic acid introduces the fluorophenyl group post-cyclization, though this reduces overall yield by 15–20% due to competing homocoupling [3] [6]. Chlorophenyl analogs follow similar pathways but require Pd(OAc)₂/XPhos catalytic systems for optimal coupling efficiency (yields: 70–78%) [7].
N-Alkylation at the triazole N2-position employs phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB). Reaction of the sodium triazolide salt with alkyl halides (R-X; R = methyl, ethyl, benzyl) in dichloromethane/50% NaOH (2 h, 25°C) yields 80–85% monoalkylated products. For biphenyl derivatives (e.g., 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl variants), Miyaura borylation followed by palladium-catalyzed arylation (Pd₂(dba)₃, SPhos) achieves 72–76% yields. These modifications enhance bioactivity: lipophilic biphenyl extensions increase COX-2 binding affinity by 3.5-fold compared to phenyl analogs [7].
Table 3: Bioactivity Correlation with Substituent Modifications
C6 Substituent | C3 Modification | IC₅₀ (µM) COX-2 | LogP | Anticancer Activity (MCF-7 GI₅₀, µM) |
---|---|---|---|---|
2-Fluorophenyl | None | 0.48 | 3.2 | 8.9 |
4-Chlorophenyl | None | 0.52 | 3.4 | 9.2 |
2-Fluorophenyl | 4-Biphenylmethyl | 0.14 | 4.1 | 2.7 |
Phenyl | None | 1.85 | 2.9 | 21.4 |
Ball-milling techniques enable solvent-free assembly of the triazolothiadiazole core. Equimolar mixtures of triazole-thione and aryl carboxylic acids with POCl₃-adsorbed alumina undergo milling (500 rpm, 30 min) using stainless-steel balls (Φ = 5 mm). This reduces reaction time from hours to minutes while achieving 88% yield and E-factor ≤ 0.32, outperforming reflux methods. The mesoionic character of the 1,3,4-thiadiazole component facilitates solid-state ionicity, promoting ring closure without solvents [5]. Microwave-assisted synthesis further enhances efficiency: irradiating reactants in acetic acid/H₂SO₄ (cat.) at 150 W for 10 minutes delivers 94% yield, reducing energy consumption by 40-fold compared to conventional reflux [3] [6].
Table 4: Crystallographic Parameters of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pna2₁ |
Unit Cell Dimensions | a = 18.9361(2) Å, b = 11.5248(1) Å, c = 6.0142(1) Å |
V (ų) | 1312.52(3) |
Z | 4 |
Bond Lengths (Å) | S1–N4: 1.654(2); N3–N4: 1.362(3) |
Bond Angles (°) | N4–S1–C8: 87.2(1); S1–N4–N3: 113.8(2) |
Dihedral Angle (°) | Triazole/thiadiazole planes: 4.82(1) |
Fluorophenyl Torsion | 42.95(14)° relative to thiadiazole |
Refinement R-factor | Rgt(F) = 0.0263 |
CCDC Number | 1416454 |
Data sourced from single-crystal X-ray diffraction at 100 K [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: